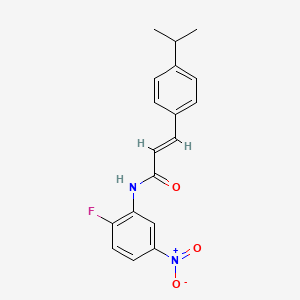
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide, also known as FIN compound, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in inhibiting the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
作用机制
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and play a crucial role in various cellular processes. By inhibiting the activity of protein kinases, this compound compound can disrupt the signaling pathways that are involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound compound can induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, this compound compound has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. This compound compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger molecules. Additionally, this compound compound has shown promising results in inhibiting the activity of several enzymes, which makes it a potential candidate for drug development. However, one of the limitations of this compound compound is that it may not be specific to a single protein kinase, which can lead to off-target effects.
未来方向
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound. One potential direction is to investigate the efficacy of this compound compound in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop more specific inhibitors of protein kinases that are involved in specific cellular processes. Additionally, further studies are needed to investigate the safety and efficacy of this compound compound in animal models and clinical trials.
合成方法
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluoro-5-nitroaniline with 4-isopropylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to form the intermediate compound. The intermediate compound is then treated with acryloyl chloride to form the final product, this compound compound.
科学研究应用
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound compound inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and differentiation.
属性
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCMVIYDHNVBO-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
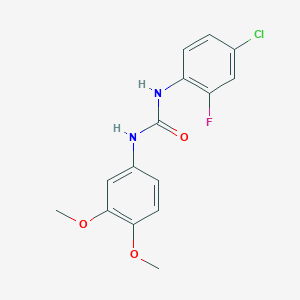
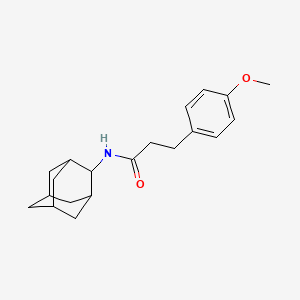
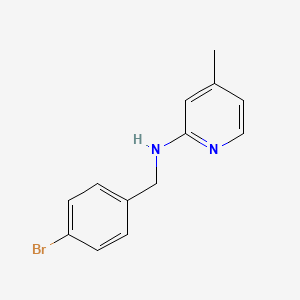
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
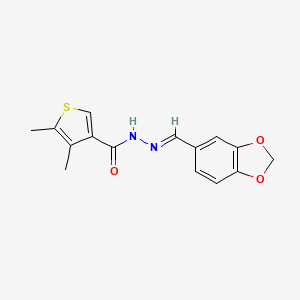
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
